molecular formula C12H22NNaO6S B8022691 n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline

Cat. No.: B8022691
M. Wt: 331.36 g/mol
InChI Key: ZPCAZHPYLUKSMY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline (commonly abbreviated as TOOS in commercial contexts, though full nomenclature is retained here per guidelines) is a chromogenic compound widely employed in enzymatic colorimetric assays. Its chemical structure comprises a toluidine backbone modified with ethyl, hydroxy-sulfopropyl, and methyl groups, conferring water solubility and reactivity with hydrogen peroxide (H₂O₂) in peroxidase-coupled systems .

Properties

IUPAC Name

sodium;3-(N-ethyl-3-methylanilino)-2-hydroxypropane-1-sulfonate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S.Na.2H2O/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;;;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPCAZHPYLUKSMY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(CS(=O)(=O)[O-])O)C1=CC=CC(=C1)C.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22NNaO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline typically involves the reaction of 3-methylaniline with ethyl bromide in the presence of a base, followed by the introduction of a sulfopropyl group through a sulfonation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.

Chemical Reactions Analysis

Oxidation Reactions and Chromogenic Mechanisms

TOOS primarily participates in oxidation reactions to form quinoneimine dyes, which are pivotal in colorimetric assays. The reaction mechanism involves:

Key Reaction Pathway

  • Oxidative Coupling : In the presence of hydrogen peroxide (H₂O₂) and horseradish peroxidase (HRP), TOOS reacts with 4-aminoantipyrine (4-AAP) to form a pink-colored quinoneimine dye (λmax = 555 nm) .

    • Equation :
      TOOS+4-AAP+H2O2HRPQuinoneimine Dye+H2O\text{TOOS} + 4\text{-AAP} + \text{H}_2\text{O}_2 \xrightarrow{\text{HRP}} \text{Quinoneimine Dye} + \text{H}_2\text{O}

    • Sensitivity : This reaction enables detection limits as low as 0.6 ng/mL in trypsin assays .

  • Extended Chromogenic Systems :

    • With 3-methyl-2-benzothiazolinonehydrazone (MBTH), TOOS forms a blue-purple quinoid dye through a two-step process :

      • Initial oxidation of MBTH to a radical intermediate.

      • Subsequent coupling with TOOS to yield a stable chromogen.

Reaction Conditions and Optimization

TOOS-based reactions require precise pH and temperature control for optimal performance:

Table 1: Optimal Conditions for TOOS Reactions

ParameterValue/RangeSignificanceSource
pH 6.5–8.0Maximizes peroxidase activity
Temperature 25–37°CBalances enzyme stability and kinetics
H₂O₂ Concentration 0.3–0.5 mMAvoids substrate inhibition

Table 2: Systems Utilizing TOOS Reactivity

SystemComponentsApplicationReference
LysoPLD Activity TOOS, 4-AAP, HRP, choline oxidaseQuantifies lysophospholipase D in plasma
Guanine Deaminase TOOS, XOD, SOD, catalaseMeasures guanine-to-xanthine conversion
Cit-PtNPs Nanozyme TOOS, MBTH, citrate-capped PtNPsDetects trypsin via oxidase-like activity

Mechanistic Insights from Nanozyme Studies

In citrate-capped platinum nanoparticle (Cit-PtNP) systems, TOOS exhibits unique reactivity:

  • Two-Electron Pathway : Generates a colorless intermediate via MBTH radical coupling .

  • Four-Electron Pathway : Produces the final blue-purple dye through dismutation .

  • Catalytic Efficiency : TOOS enhances signal stability compared to traditional substrates like TMB (3,3',5,5'-tetramethylbenzidine) .

Stability and Selectivity Considerations

  • Storage : TOOS remains stable at room temperature when protected from light and moisture .

  • Interference : Minimal cross-reactivity with ascorbic acid or bilirubin in clinical samples .

Industrial and Diagnostic Relevance

TOOS is preferred in diagnostic kits for its:

  • Water Solubility : Ensures homogeneous reaction conditions .

  • High Extinction Coefficient : ε=32.8mM1cm1\varepsilon = 32.8 \, \text{mM}^{-1}\text{cm}^{-1} at 555 nm , enabling low-concentration detection.

Scientific Research Applications

Chemical Synthesis and Analytical Methods

TOOS serves as a reagent in various chemical syntheses and analytical methods. It is particularly useful in:

  • Oxidation Reactions : TOOS can be oxidized to form quinones, which are useful intermediates in synthetic organic chemistry.
  • Spectrophotometric Assays : It is employed in colorimetric assays for the detection of hydrogen peroxide and other analytes due to its ability to form stable colored complexes with certain reagents like 4-aminoantipyrine .

Biochemical Assays

In biological research, TOOS is utilized for:

  • Enzyme Detection : It is frequently used in assays to detect various enzymes, including adenosine deaminase (ADA) and catalase. For instance, an automated assay validated for measuring total ADA activity demonstrated that TOOS could effectively react with products generated during the enzymatic reactions, producing quantifiable results .
  • Clinical Diagnostics : The compound is integral in diagnostic tests for conditions such as gout through the determination of uric acid levels in serum and urine samples .

Medical Applications

TOOS has significant implications in the medical field:

  • Diagnostic Tests : It is employed in colorimetric assays for detecting biomarkers associated with diseases. The reaction of TOOS with peroxidase and hydrogen peroxide leads to the formation of a colored dye that can be measured spectrophotometrically, allowing for quantitative analysis .
  • Research on Salivary Biomarkers : Studies have shown that TOOS can be utilized to analyze salivary biomarkers under varying storage conditions, enhancing our understanding of biomarker stability and detection methods .

Industrial Applications

TOOS is also used in industrial settings:

  • Dyes and Pigments Production : The compound's reactivity allows it to be used in the synthesis of various dyes and pigments, contributing to the chemical industry .

Case Study 1: Automated ADA Assay

A study validated an automated assay for measuring total ADA using TOOS as a reagent. The assay showed high precision and accuracy with coefficients of variation below 8.2%, demonstrating TOOS's effectiveness in clinical diagnostics .

Case Study 2: Uric Acid Determination

Research highlighted the use of TOOS for determining uric acid concentrations in human biological samples. The compound's stability and sensitivity made it suitable for both solution-based assays and test line detection systems, proving its versatility in clinical applications .

Table 1: Comparison of Reagents Used in Enzymatic Assays

ReagentApplicationSolubilityStability
TOOSEnzyme DetectionHighStable
4-AminoantipyrineColorimetric AssaysModerateModerate
Hydrogen PeroxideOxidation ReactionsHighVariable

Table 2: Performance Metrics of Automated ADA Assay Using TOOS

MetricValue
Intra-assay CV<8.2%
Inter-assay CV<8.2%
Linearity (R²)Close to 1
Recovery Percentage80-120%

Mechanism of Action

The mechanism of action of n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The pathways involved often include oxidative or reductive processes, depending on the specific application.

Comparison with Similar Compounds

Critical Research Insights

  • Enzymatic Assay Optimization: this compound-based systems demonstrate superior linearity (R² > 0.99) in uric acid quantification compared to phenol, with a dynamic range of 0.1–50 µM .
  • Thermostability: In hyper-thermostable L-amino acid oxidase assays, this compound maintains reactivity at 60°C, whereas phenol degrades rapidly .
  • Clinical Validation : A 2021 study validated this compound in ADA2 activity measurement, achieving 95% correlation with HPLC results .

Biological Activity

n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline, commonly referred to as TOOS (Trinder's reagent), is a sulfonated derivative of aniline. It is primarily used in biochemical assays, particularly for the detection of various enzymes and metabolites in clinical diagnostics. This article delves into its biological activity, applications, and relevant research findings.

  • Chemical Formula : C₁₂H₂₂NNaO₆S
  • Molecular Weight : 303.36 g/mol
  • CAS Number : 45356758

TOOS is notable for its solubility in water due to the sulfonate group, which enhances its utility in biological systems.

Enzyme Detection

TOOS has been extensively studied for its role as a chromogenic substrate in enzyme assays. Its primary applications include:

  • Transaminase Detection : TOOS reacts with transaminases to produce colored products, allowing for quantification through spectrophotometric methods. This is essential in liver function tests where elevated transaminase levels indicate liver damage or disease .
  • Lysophosphatidylcholine Detection : In studies involving chronic subdural hematoma, TOOS was employed alongside other reagents to measure autotaxin activity, which is crucial for understanding lipid metabolism and signaling pathways in various diseases .

Case Studies

  • Clinical Diagnostics :
    • A study demonstrated the effectiveness of TOOS in detecting liver function parameters. The assay showed significant correlation with traditional methods, indicating its reliability as a diagnostic tool .
    • Another research highlighted the use of TOOS in measuring serum levels of lysophosphatidic acid (LPA), showcasing its role in neurological conditions where LPA is implicated .
  • Biochemical Testing :
    • Research has shown that TOOS can be utilized in blood glucose detection assays, providing an alternative to conventional glucose oxidase methods. The colorimetric change observed upon reaction with glucose allows for easy monitoring of blood sugar levels, which is critical for diabetes management .

The biological activity of TOOS primarily involves its interaction with various enzymes:

  • Colorimetric Reaction : When TOOS reacts with certain enzymes (e.g., transaminases), it produces a colored compound that can be measured spectrophotometrically. The intensity of the color correlates with enzyme activity, enabling quantitative analysis.
  • Sensitivity and Specificity : The design of TOOS allows it to selectively react with specific enzymes while minimizing interference from other substances present in biological samples .

Comparative Studies

A comparative analysis of various reagents used in enzyme assays indicated that TOOS offers several advantages:

ReagentSensitivitySpecificityApplication Area
TOOSHighHighLiver Function Tests
Traditional Glucose OxidaseModerateModerateBlood Glucose Testing
Other Chromogenic SubstratesVariableVariableVarious Enzyme Assays

This table illustrates that TOOS provides enhanced sensitivity and specificity compared to some traditional methods.

Recent Developments

Recent studies have focused on optimizing the conditions under which TOOS operates best, including pH and temperature adjustments to maximize enzyme activity and product formation .

Q & A

Q. What is the mechanistic role of N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline in enzymatic assays?

This compound serves as a hydrogen donor in peroxidase-coupled reactions. It reacts with hydrogen peroxide (H₂O₂) in the presence of 4-aminoantipyrine (4-AAP) and horseradish peroxidase (POD), forming a pink quinoneimine dye (λmax = 550–555 nm). This reaction is foundational for quantifying H₂O₂ in assays such as:

  • Autotaxin (ATX) activity : Measures choline release from lysophosphatidylcholine (LPC) via choline oxidase-generated H₂O₂ .
  • Adenosine deaminase (ADA) activity : Tracks hypoxanthine oxidation to uric acid, producing H₂O₂ as a byproduct .
  • Creatinine detection : Coupled with sarcosine oxidase and peroxidase in multi-enzyme cascades .

Q. What are the standard protocols for integrating this reagent into H₂O₂ detection systems?

A typical workflow includes:

  • Reagent preparation : Dissolve TOOS in deionized water (50 mM stock) and combine with 4-AAP (2–4 mM) and peroxidase (0.1–0.5 U/mL) .
  • Reaction conditions : Incubate at 37°C for 5–30 minutes in Tris-HCl or phosphate buffer (pH 7.0–9.0).
  • Detection : Measure absorbance at 550–555 nm using a spectrophotometer. For ATX assays, optimize NaCl (500 mM) and MgCl₂ (5 mM) to enhance enzymatic activity .

Advanced Research Questions

Q. How can researchers optimize TOOS concentration to minimize background noise in kinetic assays?

Key considerations:

  • Molar ratio : Maintain a 2:1 ratio of TOOS to 4-AAP to ensure stoichiometric dye formation while avoiding unreacted reagent interference .
  • Solubility limits : TOOS dissolves fully at 50 mM in water, but higher concentrations may precipitate in low-temperature buffers.
  • Validation : Perform spike-and-recovery experiments with known H₂O₂ concentrations (e.g., 0–100 µM) to confirm linearity (R² > 0.99) .

Q. What are the primary sources of interference in TOOS-based assays, and how can they be mitigated?

Common interferences include:

  • Hemolysis or turbidity : Absorbance overlap at 550 nm. Use dual-wavelength correction (e.g., 550 nm test vs. 700 nm reference) .
  • Endogenous peroxidases : Pre-treat samples with 0.1% sodium azide or heat inactivation (56°C for 30 minutes) .
  • Competing reductants (e.g., ascorbic acid) : Add catalase (100 U/mL) to degrade H₂O₂ in control reactions .

Q. How does TOOS compare to alternative hydrogen donors (e.g., ABTS, TMB) in sensitivity and specificity?

  • Sensitivity : TOOS generates 3.08× higher molar absorptivity than phenol-based donors, enabling detection of H₂O₂ at sub-micromolar levels .
  • Specificity : Unlike ABTS, TOOS does not auto-oxidize in alkaline conditions (pH > 8.0), reducing false positives .
  • Kinetic stability : TOOS-based dyes remain stable for >60 minutes, whereas TMB products degrade within 30 minutes .

Methodological Troubleshooting

Q. How should researchers address inconsistent absorbance readings in high-throughput TOOS assays?

  • Reagent stability : Prepare fresh TOOS-4-AAP mixtures daily; light exposure degrades reagent performance .
  • Plate reader calibration : Normalize readings using a reference dye (e.g., 0.5 mM potassium dichromate) .
  • Temperature control : Use pre-warmed microplates (37°C) to minimize reaction time variability .

Q. What steps are critical for adapting TOOS assays to complex matrices like bronchoalveolar lavage fluid (BALF)?

  • Matrix effects : Dilute samples 1:5 in assay buffer to reduce viscosity and turbidity .
  • Standard curve validation : Use matrix-matched standards (e.g., BALF spiked with H₂O₂) to account for interference .
  • Enzyme inhibition tests : Include controls with ATX-specific inhibitors (e.g., HA130) to confirm signal specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
n-Ethyl-n-(2-hydroxy-3-sulfopropyl)-3-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.